Saracatinib
Overview
Description
Synthesis Analysis
Saracatinib was synthesized from 2,4,6-trifluorobenzonitrile through procedures of ammonolysis, hydrolysis, cyclization, and substitution . The synthetic method was suitable for large-scale production .
Molecular Structure Analysis
The molecular formula of Saracatinib is C27H32ClN5O5 . It has a molar mass of 542.03 g·mol −1 .
Chemical Reactions Analysis
Saracatinib achieved a stronger and more specific inhibition of the identified inflammatory signatures than the other compounds tested . It interfered with the phosphorylation, translocation, and oligomerization of MLKL induced by TNF .
Physical And Chemical Properties Analysis
Saracatinib is a solid substance . It has a solubility of 80 mg/mL in DMSO .
Scientific Research Applications
Alzheimer’s Disease Treatment
Saracatinib has been repurposed for the treatment of Alzheimer’s disease, targeting the Fyn kinase. This represents a novel approach to managing this neurodegenerative condition .
Anti-fibrotic Efficacy
Preclinical models have shown that Saracatinib has anti-fibrotic efficacy, which has been investigated relative to other treatments like nintedanib and pirfenidone. This includes studies in vitro in normal human lung fibroblasts, in vivo in murine models of pulmonary fibrosis, and ex vivo in precision-cut lung slices .
Idiopathic Pulmonary Fibrosis (IPF) Treatment
Saracatinib is being evaluated for its safety, tolerability, pharmacokinetics, and pharmacodynamics in the treatment of IPF. The study also aims to identify biomarkers of Src kinase activity and fibrogenesis linked to pulmonary fibrosis and assess the anti-fibrotic effect of Saracatinib .
Mechanism of Action
Target of Action
Saracatinib, also known as AZD0530, is a dual kinase inhibitor developed by AstraZeneca . It primarily targets the Src family kinases (SFKs), specifically Src and Fyn, and the Abelson murine leukemia viral oncogene homolog (Abl) . These kinases play crucial roles in various cellular processes, including cell proliferation, differentiation, migration, and survival .
Mode of Action
Saracatinib acts by inhibiting its primary targets, Src and Fyn kinases . This inhibition disrupts the signaling pathways these kinases are involved in, leading to various cellular changes. For instance, in Alzheimer’s disease, Saracatinib targets and inhibits Fyn kinase, disrupting the molecular pathways leading to the formation of insoluble beta-amyloid plaques .
Biochemical Pathways
The inhibition of Src and Fyn kinases by Saracatinib affects several biochemical pathways. In the context of fibrosis, Saracatinib has been shown to inhibit the formation of fibrosis in lung cells . Additionally, it has been found to inhibit the bone morphogenetic protein (BMP) receptor kinase ALK2, affecting the BMP/TGF-β signaling pathway .
Pharmacokinetics
Saracatinib exhibits a half-life of approximately 40 hours, allowing for daily dosing . It accumulates 4- to 5-fold on once-daily dosing to reach steady-state exposure after 10 to 17 days of dosing . The maximum tolerated dose of Saracatinib has been defined as 175 mg for cancer treatment and 125 mg for Alzheimer’s disease treatment .
Result of Action
The inhibition of Src and Fyn kinases by Saracatinib leads to various molecular and cellular effects. For instance, in Alzheimer’s disease, it disrupts the formation of beta-amyloid plaques, potentially preventing or delaying disease progression . In cancer cells, Saracatinib has been shown to induce apoptosis, inhibit tumor growth and cell invasion, and cause cell cycle arrest .
Action Environment
The action of Saracatinib can be influenced by various environmental factors. For instance, in preclinical models of pulmonary fibrosis, the antifibrotic efficacy of Saracatinib was tested in vitro in normal human lung fibroblasts and in vivo in murine models . The results suggest that the cellular environment can significantly influence the action and efficacy of Saracatinib.
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClN5O5/c1-32-6-8-33(9-7-32)10-13-35-19-14-21-24(23(15-19)38-18-4-11-34-12-5-18)27(30-16-29-21)31-25-20(28)2-3-22-26(25)37-17-36-22/h2-3,14-16,18H,4-13,17H2,1H3,(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKYUETWWIPKQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClN5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191355 | |
Record name | Saracatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Saracatinib | |
CAS RN |
379231-04-6 | |
Record name | Saracatinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=379231-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Saracatinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379231046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Saracatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11805 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Saracatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SARACATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KD24QGH76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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